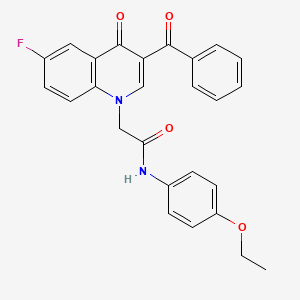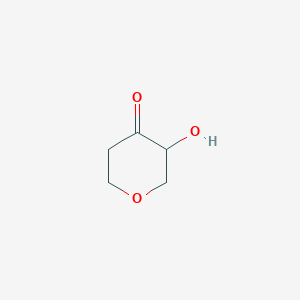
3-Hydroxytetrahydro-4H-pyran-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Hydroxytetrahydro-4H-pyran-4-one:
作用機序
Biochemical Pathways
The specific biochemical pathways affected by 3-Hydroxyoxan-4-one are currently unknown. A study on a similar compound, 3-hydroxy-4-pyranone, revealed that it could be involved in the synthesis of fatty acids
Action Environment
Factors such as pH, temperature, and the presence of other molecules could potentially affect the action of this compound . .
生化学分析
Biochemical Properties
It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions varies, but they often involve the formation of complexes that can influence the function of the interacting molecules .
Cellular Effects
3-Hydroxyoxan-4-one has been shown to have effects on various types of cells and cellular processes . It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
The molecular mechanism of action of 3-Hydroxyoxan-4-one involves binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression . These interactions at the molecular level allow 3-Hydroxyoxan-4-one to exert its effects on cells.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Hydroxyoxan-4-one can change over time . This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of 3-Hydroxyoxan-4-one vary with different dosages in animal models . Studies have observed threshold effects, as well as potential toxic or adverse effects at high doses .
Metabolic Pathways
3-Hydroxyoxan-4-one is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can have effects on metabolic flux or metabolite levels .
Transport and Distribution
3-Hydroxyoxan-4-one is transported and distributed within cells and tissues . It interacts with transporters or binding proteins, and can have effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxytetrahydro-4H-pyran-4-one can be achieved through several methods. One common approach involves the cyclization of 4-hydroxy-2-butenal under acidic conditions. This reaction typically requires a catalyst such as sulfuric acid or p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the pyran ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or crystallization to obtain the desired product with high purity.
化学反応の分析
Types of Reactions: 3-Hydroxytetrahydro-4H-pyran-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form dihydropyran derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon or sodium borohydride are employed.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are used.
Major Products:
Oxidation: Formation of 3-oxodihydro-2H-pyran-4(3H)-one.
Reduction: Formation of dihydropyran derivatives.
Substitution: Formation of halogenated or alkylated pyran derivatives.
科学的研究の応用
Chemistry: 3-Hydroxytetrahydro-4H-pyran-4-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and natural products.
Biology: In biological research, this compound is studied for its potential role as an enzyme inhibitor. It has been investigated for its ability to modulate the activity of certain enzymes involved in metabolic pathways.
Medicine: The compound has shown promise in medicinal chemistry as a potential therapeutic agent. It is being explored for its anti-inflammatory and antimicrobial properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
類似化合物との比較
3,4-dihydro-2H-pyran: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
4-hydroxy-2H-pyran-2-one: Contains a hydroxyl group at a different position, leading to different reactivity and applications.
2,3-dihydro-4H-pyran: Another isomer with distinct chemical properties and uses.
Uniqueness: 3-Hydroxytetrahydro-4H-pyran-4-one is unique due to the presence of the hydroxyl group at the third carbon atom, which imparts specific reactivity and biological activity. This structural feature makes it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
3-hydroxyoxan-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O3/c6-4-1-2-8-3-5(4)7/h5,7H,1-3H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AONISXKJRMECRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(C1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
116.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Methyl 1-cyclopropyl-2-mercapto-7-methyl-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B2857344.png)
![6-(4-((5-Ethylthiophen-2-yl)sulfonyl)piperazin-1-yl)-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2857345.png)
![3,5,5-Trimethyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B2857348.png)
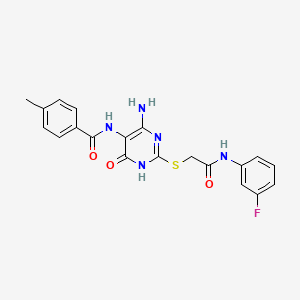

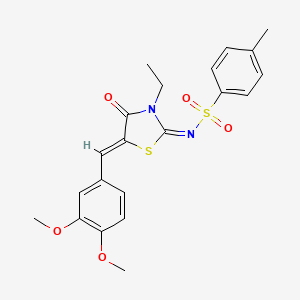
![ethyl 2-{[2-(1H-indol-3-ylmethylene)hydrazino]carbonyl}-3-{[3-(trifluoromethyl)anilino]carbonyl}cyclopropanecarboxylate](/img/structure/B2857356.png)
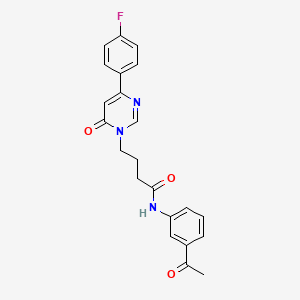
![7-methyl-1-[2-(4-methylphenoxy)ethyl]-2,3-dihydro-1H-indole-2,3-dione](/img/structure/B2857359.png)
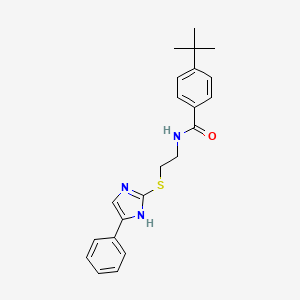
![N-[2-(2-chlorophenyl)ethyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide](/img/structure/B2857361.png)
![5-amino-6-methyl-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2857362.png)
